3-Methoxy-4-sulfanylbenzoic acid
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Overview
Description
3-Methoxy-4-sulfanylbenzoic acid is an organic compound with the molecular formula C8H8O3S It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the use of readily available starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. These compounds undergo a series of reactions, including nitration, reduction, and substitution, to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to maximize yield and efficiency. The process-oriented synthesis starting from 2-methyl-5-nitrophenol is particularly favored due to its higher yield and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or peracetic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoic acid derivatives .
Scientific Research Applications
3-Methoxy-4-sulfanylbenzoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the synthesis of cardiotonic drugs such as Sulmazole and Isomazole.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of cardiotonic drugs, the compound undergoes cyclization and oxidation reactions to form active pharmaceutical ingredients that interact with cardiac receptors to exert their effects .
Comparison with Similar Compounds
- 2-Methoxy-4-(methylsulfanyl)benzoic acid
- 3-Sulfanylbenzoic acid
Comparison: 3-Methoxy-4-sulfanylbenzoic acid is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C8H8O3S |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
3-methoxy-4-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O3S/c1-11-6-4-5(8(9)10)2-3-7(6)12/h2-4,12H,1H3,(H,9,10) |
InChI Key |
ZTGIGNLFWAIHRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)S |
Origin of Product |
United States |
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